What is D-Glucose-1,6-13C2 and its role in metabolic tracing?
What is D-Glucose-1,6-13C2 and its role in metabolic tracing?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-Glucose-1,6-13C2 as a stable isotope tracer for metabolic flux analysis (MFA). Metabolic reprogramming is a critical hallmark of numerous diseases, including cancer, and understanding these alterations is paramount for developing novel therapeutics. Stable isotope tracers, such as D-Glucose-1,6-13C2, are powerful tools to dissect the intricate network of metabolic pathways within a biological system, providing a quantitative snapshot of cellular metabolism in action.
Introduction to D-Glucose-1,6-13C2 and 13C-Metabolic Flux Analysis (13C-MFA)
D-Glucose-1,6-13C2 is a specialized form of glucose in which the carbon atoms at the first and sixth positions are replaced with the stable isotope carbon-13 (¹³C). This non-radioactive labeling allows for the precise tracking of glucose-derived carbons as they are metabolized through various cellular pathways.
13C-Metabolic Flux Analysis (13C-MFA) is a technique that utilizes ¹³C-labeled substrates to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a ¹³C-labeled compound like D-Glucose-1,6-13C2 into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data is then used in computational models to estimate the flux through key metabolic pathways.[2]
The primary advantage of 13C-MFA over traditional metabolomics is its ability to provide dynamic information about pathway activity rather than static measurements of metabolite concentrations.[1] This quantitative understanding of metabolic rewiring is crucial for identifying potential drug targets and elucidating mechanisms of drug action and resistance.
The Role of D-Glucose-1,6-13C2 in Elucidating Metabolic Pathways
The specific labeling pattern of D-Glucose-1,6-13C2 makes it a valuable tool for probing central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway (PPP).
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Glycolysis: In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate molecules. With D-Glucose-1,6-13C2 as the tracer, the ¹³C labels will be located at the C3 position of the resulting pyruvate.
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Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. When using D-Glucose-1,6-13C2, the ¹³C at the C1 position is lost as ¹³CO2. The remaining five carbons, including the ¹³C at the original C6 position, are then rearranged in the non-oxidative PPP. This distinct fate of the C1 and C6 carbons provides a means to quantify the relative flux through the PPP versus glycolysis.[3]
Studies have shown that doubly ¹³C-labeled glucose tracers, including [1,6-¹³C]glucose, are among the best single tracers for achieving high flux precision in 13C-MFA. For parallel labeling experiments, the combination of [1,6-¹³C]glucose and [1,2-¹³C]glucose has been identified as an optimal pairing, significantly improving flux precision compared to commonly used tracer mixtures.
Quantitative Data from Metabolic Tracing with [1,6-¹³C2]glucose
The following table summarizes metabolic flux rates determined in a study on DB-1 melanoma cells perfused with [1,6-¹³C2]glucose. The data was obtained through Bonded Cumomer analysis of ¹³C NMR isotopomer time course data. Fluxes are presented as mmol/L-cell/h.
| Reaction/Pathway | Flux (mmol/L-cell/h) |
| Pentose phosphate pathway (oxidative branch), net PPP | 3.3 ± 72% |
| Transketolase 1 (exchange) relative to glycolysis | 0.9 ± 30% |
| Transaldolase (exchange) relative to glycolysis | 0.5 ± 20% |
| Glycolysis, net | 2.6 ± 10% |
| Pyruvate Kinase, net | 3.0 ± 10% |
| Pyruvate Dehydrogenase, net | 1.1 ± 10% |
| Pyruvate Carboxylase, net | 0.2 ± 10% |
| Citrate Synthase, net | 1.3 ± 10% |
| Isocitrate Dehydrogenase, net | 1.3 ± 10% |
| α-Ketoglutarate Dehydrogenase, net | 1.3 ± 10% |
| Glutaminolysis, net | 0.8 ± 10% |
| Fatty Acid β-oxidation, net | 0.1 ± 10% |
Experimental Protocols for 13C-Glucose Tracing
While the following are generalized protocols, they provide a robust framework for conducting metabolic tracing experiments with D-Glucose-1,6-13C2. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Stable Isotope Tracing in Cultured Cancer Cells
This protocol is adapted from methodologies for stable isotope tracing in cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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Glucose-free cell culture medium (e.g., glucose-free DMEM)
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D-Glucose-1,6-13C2
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Dialyzed fetal bovine serum (dFBS)
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Phosphate-buffered saline (PBS), pre-warmed to 37°C
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6-well cell culture plates
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Quenching/Extraction Solution: -80°C 80:20 methanol:water solution
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Cell scraper
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Microcentrifuge tubes, pre-chilled
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
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Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1,6-13C2 to the desired final concentration (typically the same as the glucose concentration in the complete medium, e.g., 10 mM or 25 mM) and dFBS.
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Isotope Labeling:
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Aspirate the complete medium from the cells.
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Gently wash the cells once with pre-warmed PBS.
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Add the pre-warmed D-Glucose-1,6-13C2 labeling medium to each well.
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Incubate for a predetermined time course. The duration of labeling will depend on the pathways of interest and the turnover rate of the metabolites being analyzed.
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Metabolite Extraction:
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Remove the labeling medium.
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Immediately add 1 mL of the -80°C Quenching/Extraction Solution to each well.
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Use a cell scraper to scrape the cells into the solution and transfer the lysate to a pre-chilled microcentrifuge tube.
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Vortex the tubes vigorously for 30 seconds.
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Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
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Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.
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LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Triple Quadrupole (QQQ) Mass Spectrometer
Procedure:
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Chromatographic Separation:
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Inject the metabolite extract onto an appropriate HPLC column for separation of polar metabolites (e.g., a HILIC column).
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Use a gradient of aqueous and organic mobile phases to elute the metabolites.
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Mass Spectrometry Detection:
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Analyze the eluting metabolites using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
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For each metabolite of interest, set up transitions to monitor the unlabeled (M+0) and all possible ¹³C-labeled (M+1, M+2, etc.) forms.
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For example, to measure ¹³C-glucose incorporation into glucose-6-phosphate (G6P), the mass of the deprotonated Q1 precursor ion is 259 Da. The Q3 fragment ion is 199 Da. Both the precursor and fragment ions contain all six carbon atoms of glucose.
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Data Analysis:
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Integrate the peak areas for each mass isotopomer of each metabolite.
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Correct the raw data for the natural abundance of ¹³C.
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The resulting Mass Isotopomer Distributions (MIDs) can be used for metabolic flux analysis.
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Visualizing Metabolic Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate key metabolic pathways and experimental workflows.
D-Glucose-1,6-13C2 Tracing in Central Carbon Metabolism
Caption: Tracing of D-Glucose-1,6-13C2 through Glycolysis and the Pentose Phosphate Pathway.
General Experimental Workflow for 13C-MFA
Caption: A generalized workflow for conducting a 13C-Metabolic Flux Analysis experiment.
Application in Drug Development
Caption: Using D-Glucose-1,6-13C2 to assess the metabolic impact of a drug candidate.
Conclusion
D-Glucose-1,6-13C2 is a powerful and precise tool for researchers in academia and the pharmaceutical industry to quantitatively analyze cellular metabolism. Its unique labeling pattern provides valuable insights into the activities of glycolysis and the pentose phosphate pathway. By employing the methodologies outlined in this guide, scientists can gain a deeper understanding of metabolic reprogramming in disease and accelerate the development of novel metabolic-targeted therapies. The continued application of 13C-MFA with optimized tracers like D-Glucose-1,6-13C2 will undoubtedly be a cornerstone of future metabolic research.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
